

Navigating the Solubility Landscape of 5-Methoxypyrimidin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761

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Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. As with any compound under investigation for pharmaceutical applications, understanding its solubility is a critical early step in the drug development process. Poor aqueous solubility can significantly hinder a compound's bioavailability and lead to challenges in formulation and in vivo testing. This technical guide provides an in-depth overview of the solubility of **5-Methoxypyrimidin-4-ol**, including available data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of 5-Methoxypyrimidin-4-ol and Related Pyrimidine Derivatives

Quantitative solubility data for **5-Methoxypyrimidin-4-ol** in various solvents is not readily available in the public domain. However, based on the general characteristics of pyrimidine derivatives, a qualitative assessment and data for analogous structures can provide valuable insights. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, and their solubility is a key factor in their therapeutic potential. Generally, these compounds exhibit a range of solubilities depending on their specific functional groups.

Table 1: Qualitative and Analogous Solubility Data for Pyrimidine Derivatives

Compound/Class	Solvent	Solubility	Notes
Pyrimidine Derivatives (General)	Water	Generally low to moderate	Highly dependent on substituents; hydrogen bonding capabilities can increase aqueous solubility.
Pyrimidine Derivatives (General)	DMSO	Generally high	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. [1] [2]
Pyrimidine Derivatives (General)	Ethanol	Moderate to high	Often used as a co-solvent to improve aqueous solubility.
Pyrimidin-4-yl-methanol (Analogous Compound)	DMF	30 mg/mL	Data for a structurally related compound provides a potential reference point.
Pyrimidin-4-yl-methanol (Analogous Compound)	DMSO	50 mg/mL	High solubility is observed in this polar aprotic solvent.
Pyrimidin-4-yl-methanol (Analogous Compound)	Ethanol	30 mg/mL	Good solubility is also seen in this common organic solvent.
Pyrimidin-4-yl-methanol (Analogous Compound)	PBS (pH 7.2)	10 mg/mL	Limited but potentially useful aqueous solubility at a physiological pH.

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.^[1] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

- **5-Methoxypyrimidin-4-ol** (solid form)
- Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

2. Procedure:

- Preparation of Saturated Solutions:

- Add an excess amount of solid **5-Methoxypyrimidin-4-ol** to a glass vial. The excess solid should be visually apparent throughout the experiment.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
- Shake the vials for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
- Sample Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
 - To separate the saturated solution from the excess solid, either:
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
 - Directly filter the supernatant using a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample to avoid adsorption of the compound onto the filter membrane.
- Analysis of Solute Concentration:
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Quantify the concentration of **5-Methoxypyrimidin-4-ol** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

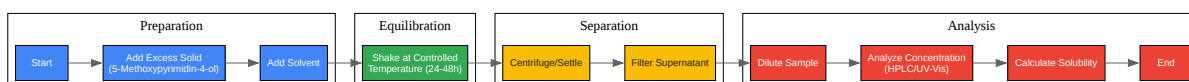
- For HPLC analysis: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape. Create a calibration curve using standard solutions of known concentrations.
- For UV-Vis analysis: Determine the wavelength of maximum absorbance (λ_{max}) for **5-Methoxypyrimidin-4-ol**. Prepare a standard curve by measuring the absorbance of solutions with known concentrations.

3. Data Calculation and Reporting:

- Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
- The solubility is typically reported in units of mg/mL or $\mu\text{g/mL}$.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of **5-Methoxypyrimidin-4-ol**.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for **5-Methoxypyrimidin-4-ol** is not widely published, this guide provides a framework for its determination. By following the detailed shake-flask protocol, researchers can obtain reliable and accurate thermodynamic solubility data. This information is indispensable for advancing the preclinical development of **5-Methoxypyrimidin-**

4-ol and other promising drug candidates. Adherence to good laboratory practices is essential to ensure the quality and integrity of the generated data.

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References

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